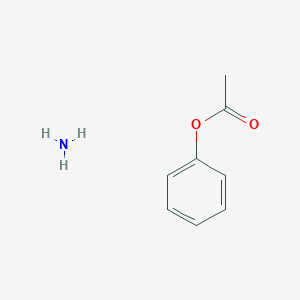

Azane;phenyl acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;phenyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.H3N/c1-7(9)10-8-5-3-2-4-6-8;/h2-6H,1H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKXCHIJHFOLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Ammonium Phenyl Acetate Formation and Reactivity

Computational and Experimental Studies of Ester Aminolysis by Ammonia (B1221849)

The reaction between an ester like phenyl acetate (B1210297) and a nucleophile such as ammonia can proceed through several potential mechanistic pathways. Discerning the operative mechanism under various conditions has been a subject of extensive research, leveraging kinetic studies and theoretical calculations to map the reaction's energy landscape.

In a concerted mechanism, the nucleophilic attack by ammonia and the departure of the phenoxide leaving group occur in a single, synchronous step through one transition state. researchgate.netresearchgate.net Computational studies using density functional theory (DFT) have explored this pathway for the aminolysis of phenyl formate (B1220265) and phenyl acetate. researchgate.netresearchgate.net For the uncatalyzed reaction of methyl formate with ammonia, the concerted mechanism and the stepwise mechanism (discussed below) were found to have very similar activation energies. researchgate.netnih.gov

However, for phenyl formate, theoretical calculations indicated that the neutral concerted pathway is the most favorable in both the gas phase and in various solvents. researchgate.net This mechanism involves the simultaneous formation of the C-N bond and cleavage of the C-O bond. researchgate.net Some studies propose that in certain catalyzed reactions, a concerted acyl substitution mechanism is more likely, avoiding the rehybridization of the carbonyl carbon from sp² to sp³ that is characteristic of a stepwise process. rhhz.net For the reaction of phenyl acetate with the less basic amine pyrazole, evidence points to a concerted general-base-catalyzed mechanism, which is thought to be enforced because the tetrahedral intermediate is too unstable to have a significant lifetime. wisc.edu

The more commonly invoked mechanism for aminolysis is a stepwise "addition-elimination" process. researchgate.net This pathway involves the initial nucleophilic attack of ammonia on the carbonyl carbon of phenyl acetate to form a tetrahedral intermediate. This intermediate can be either neutral (T⁰) or zwitterionic (T±), where the nitrogen atom carries a positive charge and the oxygen atom carries a negative charge. researchgate.netresearchgate.netacs.org

Neutral Tetrahedral Intermediates: Computational models often focus on pathways involving neutral intermediates, which are formed and break down via distinct transition states. researchgate.netresearchgate.net

Zwitterionic Tetrahedral Intermediates (T±): Experimental studies, particularly those using Brønsted-type correlations (plots of log of the rate constant vs. pKa), often provide evidence for zwitterionic intermediates. acs.orgacs.orgnih.gov The existence of a T± intermediate is inferred from curved Brønsted plots, which suggest a change in the rate-determining step of the reaction. acs.orgacs.org The collapse of this intermediate to products or its reversion to reactants is a key feature of the stepwise mechanism. wisc.edu For the aminolysis of phenyl acetate by pyrazole, the zwitterionic intermediate is estimated to be highly unstable, with a lifetime potentially too short for it to be considered a true intermediate. wisc.edu

The stability and fate of the tetrahedral intermediate are central to the stepwise mechanism. Its formation involves the rehybridization of the carbonyl carbon, and its breakdown leads to the final products through the expulsion of the leaving group. researchgate.netrhhz.net

A key aspect of mechanistic analysis is identifying the rate-limiting step, which is the step with the highest energy barrier. In the context of the stepwise aminolysis of phenyl acetate, this can be either the formation of the tetrahedral intermediate (nucleophilic attack) or its breakdown (leaving group expulsion). researchgate.netacs.orgacs.org

Computational studies on the reaction of phenyl acetate with ammonia have shown that the transition state associated with the initial nucleophilic attack (TS1) has a distinctly higher energy than the transition state for the elimination stage (TS2). researchgate.net This indicates that the formation of the tetrahedral intermediate is the rate-determining step. researchgate.net The lower energy of TS2 in the case of phenyl acetate, compared to other esters like methyl benzoate (B1203000), is attributed to the greater stability of the phenoxide leaving group. researchgate.net

Conversely, kinetic studies on the aminolysis of certain activated phenyl acetates with poly(ethylenimine) show curved Brønsted plots. acs.orgacs.orgnih.gov This curvature is interpreted as a change in the rate-determining step from the breakdown of the tetrahedral intermediate (at low amine basicity) to its formation (at high amine basicity). acs.orgacs.orgnih.gov Similarly, studies of the aminolysis of esters in liquid ammonia suggest that the rate-limiting step involves a reaction of the tetrahedral intermediate with little C-O bond fission in the transition state. hud.ac.uk

| Study System | Proposed Rate-Limiting Step | Method | Reference |

| Phenyl Acetate + Ammonia | Nucleophilic attack (Intermediate formation) | Computational (DFT) | researchgate.net |

| Activated Phenyl Acetates + Poly(ethylenimine) | Intermediate breakdown or formation (depends on amine pKa) | Experimental (Kinetics) | acs.orgacs.org |

| Phenylacetate (B1230308) Esters in Liquid Ammonia | Reaction of the tetrahedral intermediate | Experimental (Kinetics) | hud.ac.uk |

| Methoxyamine + Phenyl Acetate | Varies with acid catalyst pKa (amine attack, proton transfer, or diffusional separation) | Experimental (Kinetics) | wisc.edu |

Analysis of Stepwise Reaction Mechanisms and Tetrahedral Intermediates

Catalytic Effects on Aminolysis Reactions Involving Phenyl Acetates

The rate of aminolysis can be significantly influenced by catalysts, which can act as general bases or general acids to stabilize transition states and intermediates.

General base catalysis is a prominent feature in the aminolysis of phenyl acetate. researchgate.netacs.org In this mode of catalysis, a second molecule of the amine (or ammonia) acts as a base to facilitate the reaction. researchgate.net Computational studies have shown that this catalytic process results in considerable energy savings compared to the uncatalyzed reaction. researchgate.netnih.gov The most favorable pathway for the aminolysis of phenyl acetate is predicted to be a general-base-catalyzed neutral stepwise mechanism. researchgate.net

The role of the base catalyst is to facilitate proton transfer. researchgate.netnih.gov It can remove a proton from the attacking ammonia molecule as the C-N bond is formed, thereby increasing its nucleophilicity and stabilizing the developing positive charge on the nitrogen in the transition state. researchgate.net This mechanism is supported by experimental observations showing that the ammonolysis of phenyl acetate in aqueous solution is subject to general base catalysis by the amine. researchgate.net The importance of this catalytic pathway tends to decrease as the stability of the leaving group increases. researchgate.net

| Reaction | Catalyst | Catalytic Effect | Mechanism | Reference |

| Phenyl Acetate + Ammonia | A second NH3 molecule | Lowers activation energy | Facilitates proton transfer in a stepwise mechanism | researchgate.netresearchgate.net |

| Phenyl Acetate + Pyrazole | Various bases (acetate, phosphate) | Increases reaction rate | Concerted proton abstraction during nucleophilic attack | wisc.edu |

| p-Nitrophenyl Acetate + Ammonia | Ammonia | General base catalysis observed | Stepwise mechanism | researchgate.net |

Acid catalysis also plays a role in the aminolysis of phenyl acetate, often in a general-acid capacity. In this mechanism, a proton donor stabilizes the developing negative charge on the carbonyl oxygen or facilitates the departure of the leaving group by protonating it.

For the reaction of methoxyamine with phenyl acetate, general-acid catalysis by species such as carboxylic acids and ammonium (B1175870) ions follows a nonlinear Brønsted curve. wisc.edu This has been interpreted as evidence for an "enforced preassociation mechanism," where the catalyst and reactants form an encounter complex before the nucleophilic attack. wisc.edu Depending on the pKa of the acid catalyst, the rate-limiting step can shift from amine attack (for strong acids), to proton transfer, to the separation of products (for weak acids). wisc.edu

The ammonium ion (NH₄⁺), which is present in solutions of ammonia, can itself act as a general acid catalyst. hud.ac.uk Studies of ester ammonolysis in liquid ammonia show significant catalysis by the ammonium ion. hud.ac.uk It is proposed that the rate-limiting step for this catalyzed reaction is the diffusion-controlled protonation of the zwitterionic tetrahedral intermediate (T±). hud.ac.uk In some cases, bifunctional catalysts that have both an acidic and a basic site can facilitate the reaction through a concerted push-pull mechanism. wisc.edu

Solvent Polarity and Solvation Effects on Reaction Kinetics and Mechanisms

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing both the rate and the underlying mechanism of a reaction. For the formation and reactivity of ammonium phenylacetate, which involves the interaction between phenylacetic acid and ammonia (an acid-base reaction) and subsequent transformations like the ammonolysis of phenylacetate esters, solvent polarity and specific solvation effects are paramount. The solvent's role extends beyond merely dissolving reactants; it actively participates in the reaction pathway by stabilizing or destabilizing reactants, transition states, and intermediates. numberanalytics.com

The nature of the solvent can dictate the kinetics and mechanisms of organic reactions. hud.ac.ukresearchgate.net An increase in solvent polarity can lead to greater stabilization of a charged or polar transition state compared to the reactants, resulting in an accelerated reaction rate. numberanalytics.compsgcas.ac.in Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will slow down. psgcas.ac.in These effects are particularly pronounced in reactions involving charged species or significant charge separation, as is common in the formation and subsequent reactions of ammonium salts.

Influence of Solvent Polarity on Reaction Kinetics

The kinetics of reactions involving ammonium phenylacetate are highly sensitive to the surrounding medium. Polar solvents are classified as either protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., DMSO, DMF). This distinction is crucial because they solvate ions differently. Polar protic solvents are effective at solvating both cations and anions, the latter through hydrogen bonding, which can sometimes reduce the reactivity of anionic nucleophiles by creating a strong solvation shell. hud.ac.uk Polar aprotic solvents, while still possessing dipoles to solvate cations, are less effective at solvating anions, leaving them more "naked" and reactive. hud.ac.uk

Liquid ammonia itself is a unique solvent. While it is protic and capable of hydrogen bonding, its physical and chemical properties often lead it to behave like a dipolar aprotic solvent in the context of organic reactivity. researchgate.netresearchgate.net Anions are generally poorly solvated in liquid ammonia compared to water, which enhances their nucleophilicity. hud.ac.uk Consequently, nucleophilic substitution reactions are often significantly faster in liquid ammonia than in conventional protic solvents. researchgate.net

Research on the ammonolysis of phenylacetate esters in liquid ammonia provides a clear example of solvent-driven kinetics. The rates of these reactions increase with the acidity of the leaving group alcohol. hud.ac.ukresearchgate.netresearchgate.net This relationship is often quantified using the Brønsted equation, which correlates the rate constant with the pKa of the leaving group. The significant catalysis by the ammonium ion in these reactions further underscores the role of ionic species, whose stability and reactivity are directly modulated by the solvent. hud.ac.ukresearchgate.netresearchgate.net

Detailed Research Findings

Kinetic studies on the ammonolysis of various esters in liquid ammonia at 25°C reveal the profound impact of the solvent on reaction rates. The data below illustrates the pseudo-first-order rate constants for the solvolysis of different esters, highlighting how leaving group acidity (indicated by aqueous pKa) affects reactivity in this unique solvent environment.

| Ester | Leaving Group Alcohol | pKa (aq) of Alcohol | kobs (s-1) |

| Phenylacetate Esters | |||

| 2,2,2-Trifluoroethyl Phenylacetate | 2,2,2-Trifluoroethanol | 12.4 | 1.1 x 10-3 |

| 4-Nitrophenyl Phenylacetate | 4-Nitrophenol | 7.15 | 1.2 x 10-3 |

| Phenyl Phenylacetate | Phenol (B47542) | 10.0 | 2.0 x 10-6 |

| Benzoate Esters | |||

| 2,2,2-Trifluoroethyl Benzoate | 2,2,2-Trifluoroethanol | 12.4 | 7.9 x 10-5 |

| 4-Nitrophenyl Benzoate | 4-Nitrophenol | 7.15 | 1.1 x 10-4 |

| Phenyl Benzoate | Phenol | 10.0 | 1.0 x 10-7 |

| Data sourced from studies on ester ammonolysis in liquid ammonia. hud.ac.ukresearchgate.net |

Solvation Effects on Reaction Mechanisms

The mechanism of amide formation from esters, a key reaction involving the phenylacetate moiety, typically proceeds through a tetrahedral addition intermediate. acs.orgresearchgate.net The solvent's role is critical in stabilizing this intermediate and the preceding transition state.

In the ammonium-ion-catalyzed solvolysis of esters in liquid ammonia, the rate-limiting step is proposed to be the diffusion-controlled protonation of the zwitterionic tetrahedral intermediate (T±). hud.ac.ukresearchgate.netresearchgate.net This step is followed by a rapid deprotonation to yield the neutral tetrahedral intermediate (T0). The poor solvation of anions in liquid ammonia makes the initial nucleophilic attack by ammonia favorable, while the availability of ammonium ions facilitates the subsequent proton transfer steps that are necessary for the collapse of the intermediate to products. hud.ac.ukresearchgate.net

The Brønsted βlg value (sensitivity of the reaction rate to the pKa of the leaving group) obtained when using the pKa of the leaving group alcohol in liquid ammonia is approximately -0.7. hud.ac.ukresearchgate.netresearchgate.net This value suggests that the rate-limiting step involves a reaction of the tetrahedral intermediate with only a small degree of carbon-oxygen bond fission in the transition state. hud.ac.ukresearchgate.netresearchgate.net

The choice of solvent can even shift the reaction mechanism. For instance, studies on lithium-mediated amidation of esters have explored greener, biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and glycerol. rsc.orgnih.gov In a solvent like 2-MeTHF, the reaction can proceed rapidly at room temperature. rsc.orgnih.gov The mechanism in these systems often involves the pre-coordination of the ester to the metal amide, a step that is heavily influenced by the solvent's ability to coordinate with the metal cation and solvate the reactants. rsc.org

The following table summarizes the general effects of different solvent classes on the kinetics and mechanisms of amidation reactions.

| Solvent Class | Example Solvents | Effect on Kinetics | Mechanistic Implications |

| Polar Protic | Water, Methanol (B129727) | Can decrease rates due to strong solvation of anionic nucleophiles. | Favors reactions where ions are formed in the transition state (e.g., SN1-like character). Stabilizes charged intermediates through H-bonding. |

| Polar Aprotic | DMSO, DMF, 2-MeTHF | Generally accelerates rates for reactions with anionic nucleophiles. researchgate.net | Favors reactions where ions are reactants (e.g., SN2-like character). Anions are poorly solvated and more reactive. hud.ac.uk |

| Nonpolar | Toluene (B28343), Hexane | Generally slow reaction rates for polar reactants. | Often requires catalysts or higher temperatures. Can favor aggregation of polar reactants. nih.gov |

| Special Case: Liquid Ammonia | Liquid NH3 | Behaves like a polar aprotic solvent, leading to high reaction rates for nucleophilic substitutions. researchgate.net | Poor solvation of anions enhances nucleophilicity. Can act as both solvent and reactant (ammonolysis). hud.ac.ukresearchgate.net |

Supramolecular Chemistry of Ammonium Phenyl Acetate Derivatives

Host-Guest Complexation and Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a large "host" molecule and a smaller "guest" molecule. This recognition is driven by a combination of non-covalent forces, including hydrophobic effects, ion-dipole interactions, and hydrogen bonding.

Cucurbit[n]urils, often abbreviated as CB[n], are a family of macrocyclic host molecules known for their pumpkin-like shape. They possess a hydrophobic internal cavity and two identical carbonyl-fringed portals. mdpi.com This structure makes them particularly adept at encapsulating guest molecules that have a hydrophobic part to occupy the cavity and a positively charged group to interact with the electron-rich portals. mdpi.com

Cationic derivatives of phenyl acetate (B1210297), such as ammonium (B1175870) phenyl acetate, serve as ideal guests for cucurbit[n]urils. Specifically, studies involving cucurbit researchgate.neturil (CB7) have shown that the phenyl group of the guest is encapsulated within the hydrophobic cavity of the CB7 host. researchgate.netnih.gov The positively charged ammonium group of the guest remains near the carbonyl portal, stabilized by ion-dipole interactions. nih.govresearchgate.net This forms a stable host-guest complex, often denoted as PhAc@CB7. researchgate.netrsc.org The encapsulation process is driven by the hydrophobic effect, which favors the removal of the nonpolar phenyl group from the surrounding aqueous environment and its placement into the nonpolar cavity of the macrocycle. mdpi.com

The size and shape of the cucurbituril (B1219460) host are critical for effective binding. mdpi.com CB7, with its cavity volume and portal diameter, is well-suited to accommodate the phenyl acetate derivative, leading to the formation of a well-defined 1:1 complex. nih.gov

The formation and properties of host-guest complexes between ammonium phenyl acetate derivatives and cucurbit[n]urils are extensively studied using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterizing these interactions in solution. mdpi.com Upon encapsulation, the chemical shifts of the guest's protons experience significant changes, providing direct evidence of complex formation and information about the geometry of the complex. mdpi.comresearchgate.net

Kinetic studies are employed to determine the binding constants (K) which quantify the stability of the host-guest complex. chemrxiv.org These analyses have revealed strong binding between cationic phenyl acetate derivatives and CB7. rsc.org Furthermore, spectroscopic and kinetic data are crucial for understanding how external factors, such as the presence of other ions, affect the stability and structure of these complexes. chemrxiv.org For instance, the binding affinities of various alkali metal cations to the PhAc@CB7 complex have been determined, showing a preference for certain cations over others. rsc.org

| Cation | Binding Constant from Kinetic Data (M⁻¹) | Binding Constant from NMR Shifts (M⁻¹) |

|---|---|---|

| Li⁺ | 1.8 | 1.1 |

| Na⁺ | 46 | 46 |

| K⁺ | 42 | 43 |

| Cs⁺ | 12 | 11 |

Encapsulation within Macrocyclic Receptors: The Case of Cucurbit[n]urils (e.g., Cucurbit[4]uril)

Modulation of Reaction Rates through Supramolecular Catalysis

Supramolecular catalysis utilizes non-covalent interactions within a host-guest complex to accelerate a chemical reaction. Cucurbit[n]urils have emerged as effective catalysts for various reactions, including the hydrolysis of esters, by mimicking the function of enzymes. researchgate.net They achieve this by creating a unique microenvironment for the encapsulated guest, stabilizing the reaction's transition state, or concentrating reactants.

Cucurbit researchgate.neturil has been shown to significantly accelerate the acid-catalyzed hydrolysis of cationic phenyl acetate derivatives. nih.govrsc.org Adding CB7 can speed up the reaction by more than two orders of magnitude. rsc.org The catalytic mechanism is attributed to several factors. Firstly, the hydrophobic cavity of the macrocycle isolates the ester group from the bulk water, but the portals can attract hydronium ions (H₃O⁺) from the acidic solution. nih.govresearchgate.net This accumulation of H₃O⁺ ions around the reaction center enhances the rate of protonation, which is a key step in acid hydrolysis. researchgate.net

Secondly, the macrocycle stabilizes the transition state of the hydrolysis reaction. By encapsulating the phenyl group, the CB7 host positions the ester linkage near the portals where catalysis occurs. The hydrophobic cavity of the macrocycle effectively shields the reaction center from the positively charged ammonium group of the substrate itself. researchgate.netnih.gov In the absence of inorganic salts, this screening effect makes the reaction rate insensitive to the ionic strength of the solution and linearly dependent on the concentration of hydronium ions. chemrxiv.orgchemrxiv.org

While the catalytic activity of cucurbit[n]urils is potent, it can be significantly influenced by the presence of inorganic salts. chemrxiv.org Studies have demonstrated that alkali metal cations, particularly sodium (Na⁺) and potassium (K⁺), suppress the catalytic efficiency of CB7 in the hydrolysis of ammonium phenyl acetate derivatives. chemrxiv.orgchemrxiv.org This inhibition does not typically occur through the displacement of the substrate from the CB7 cavity, which would be a competitive inhibition model. researchgate.net

Instead, the kinetic and binding data support the formation of a ternary complex, consisting of the CB7 host, the phenyl acetate guest, and the metal cation (e.g., Cation-PhAc@CB7). chemrxiv.orgchemrxiv.org The metal cation is believed to chelate with the carbonyl portals of the CB7 and the acetyl group of the encapsulated substrate. nih.govrsc.org This ternary complex is less susceptible to attack by hydronium ions, thereby reducing the rate of hydrolysis. researchgate.netchemrxiv.org The affinity of the PhAc@CB7 complex for different cations varies, with the order of inhibition efficiency being Na⁺ > K⁺ > Cs⁺ > Li⁺. rsc.org This highlights that even components of common buffer solutions can have a significant, and often unappreciated, impact on supramolecular catalytic systems. chemrxiv.org

| Cation | Binding Affinity Order | Inhibition Efficiency Order |

|---|---|---|

| Na⁺ | 1 | 1 |

| K⁺ | 2 | 2 |

| Cs⁺ | 3 | 3 |

| Li⁺ | 4 | 4 |

The inhibition of CB7-catalyzed hydrolysis by metal cations is a prime example of an uncompetitive inhibition model. chemrxiv.orgchemrxiv.org This is a relatively rare form of inhibition in both enzymatic and supramolecular catalysis. researchgate.netrsc.org In a classic competitive inhibition model, the inhibitor competes with the substrate for the active site (or cavity) of the catalyst. researchgate.net However, in the uncompetitive model observed here, the inhibitor (the metal cation) binds only to the already formed host-guest (catalyst-substrate) complex. chemrxiv.orgchemrxiv.org

The formation of the less reactive ternary complex (Cation-PhAc@CB7) is the hallmark of this mechanism. chemrxiv.org The substrate remains bound within the macrocycle, but its reactivity is diminished by the presence of the bound cation. researchgate.netchemrxiv.org This finding is significant because it demonstrates a more complex regulatory mechanism in supramolecular systems than simple competitive binding. It underscores the necessity of considering the entire composition of the solution, including seemingly "innocent" buffer salts, when studying and designing artificial enzyme systems. chemrxiv.org

Advanced Analytical Applications of Ammonium Adducts in Chemical Analysis

Principles and Methodologies of Ammonium (B1175870) Adduct Chemical Ionization Mass Spectrometry (CIMS)

Ammonium adduct CIMS is a powerful analytical technique that utilizes ammonium ions (NH₄⁺) as reagent ions to ionize target analyte molecules. This method is particularly valued for its soft ionization capabilities, which minimize fragmentation and provide clear, interpretable mass spectra.

Soft Ionization and Adduct Formation for Volatile Organic Compounds (VOCs)

Soft ionization is a key advantage of ammonium adduct CIMS, especially for the analysis of volatile organic compounds (VOCs). tofwerk.com In this process, NH₄⁺ reagent ions are generated, often in a plasma or corona discharge ion source, and then mixed with the sample containing VOCs in an ion-molecule reaction chamber. tofwerk.comnih.gov

The ionization occurs through ligand-switching reactions, where the analyte molecule displaces a weaker ligand (like water) from a reagent ion cluster (e.g., NH₄⁺(H₂O)ₙ). This results in the formation of an analyte-NH₄⁺ adduct. tofwerk.comresearchgate.net This process is a low-energy, or "soft," ionization technique that typically does not cause the analyte molecule to fragment. tofwerk.com This is a significant advantage over other methods like proton-transfer reaction mass spectrometry (PTR-MS), which can cause considerable fragmentation for certain classes of compounds, including alcohols, peroxides, and esters. tofwerk.com The minimal fragmentation in ammonium adduct CIMS leads to cleaner mass spectra, simplifying the identification and quantification of the target compounds. tofwerk.comcopernicus.org

Application in Atmospheric Chemistry and Environmental Monitoring

Ammonium adduct CIMS has found extensive application in atmospheric chemistry and environmental monitoring. nih.govup.ac.za It is particularly useful for detecting and quantifying a wide range of oxygenated VOCs (OVOCs), which are key components of secondary organic aerosols (SOA) and play a crucial role in atmospheric processes. nih.govnih.gov

This technique has been deployed in field campaigns to measure atmospheric concentrations of various functionalized compounds, including those originating from volatile chemical products (VCPs) like personal care products and solvents. researchgate.netnih.gov For instance, in a study conducted in New York City, a Vocus CI-ToF mass spectrometer using ammonium as the reagent ion was employed to measure a range of volatile, intermediate-volatility, and semi-volatile organic compounds. copernicus.orgnih.gov The ability to ionize these compounds with minimal fragmentation is a key advantage in complex urban environments where numerous chemical species are present. nih.gov

The high sensitivity of modern CIMS instruments, with detection limits often in the parts-per-trillion (ppt) range, allows for the measurement of trace atmospheric constituents. nih.govcopernicus.org Furthermore, the technique's selectivity towards functionalized and less oxygenated organic precursors provides a comprehensive view of atmospheric composition. nih.gov

Enhancing Sensitivity and Specificity in Complex Mixture Analysis

The use of ammonium adducts significantly enhances both the sensitivity and specificity of CIMS for the analysis of complex mixtures. tofwerk.comnih.gov The high efficiency of adduct formation, coupled with bright ion sources and efficient ion-molecule reactors, results in extremely low detection limits. tofwerk.com

The specificity of ammonium adduct CIMS arises from the selective ionization of polarizable molecules that can form stable adducts with NH₄⁺. nih.gov This selectivity helps to reduce the chemical noise from the matrix, allowing for the clear detection of target analytes. For example, NH₄⁺ selectively ionizes functionalized species like glycols, which are challenging to measure with other techniques due to excessive fragmentation. nih.gov

The reduced fragmentation of parent molecules simplifies the mass spectra, making it easier to identify and quantify individual components in a complex mixture without the need for extensive chromatographic separation beforehand. tofwerk.com This makes ammonium adduct CIMS particularly well-suited for untargeted analysis and the real-time monitoring of dynamic chemical systems. tofwerk.com

Chromatographic Separations Utilizing Ammonium Salts and Buffers

Ammonium salts, particularly ammonium acetate (B1210297) and ammonium formate (B1220265), are widely used as mobile phase additives in liquid chromatography-mass spectrometry (LC-MS). shimadzu.comshimadzu.com Their volatility makes them compatible with the high vacuum conditions of the mass spectrometer, and their buffering capacity can be used to optimize chromatographic separations. shimadzu.comucl.ac.uk

Mobile Phase Optimization in Liquid Chromatography-Mass Spectrometry (LC-MS)

The choice of mobile phase is critical for achieving good separation and ionization in LC-MS. Ammonium acetate is a volatile salt often used to buffer mobile phases, typically at concentrations up to 0.1 M. ucl.ac.uk It is a suitable replacement for non-volatile phosphate (B84403) buffers, which can crystallize in the MS source and interfere with analysis. shimadzu.comucl.ac.uk

The pH of the mobile phase can significantly influence the retention of analytes on the chromatographic column and their ionization efficiency in the MS source. researchgate.net Ammonium acetate can help maintain a stable pH, which is important for reproducible retention times. researchgate.net By adjusting the pH, the ionization of analytes can be enhanced. For example, in positive ion mode, an acidic mobile phase can improve the response of weakly basic compounds by promoting their protonation. oup.com

Theoretical Chemistry and Computational Modeling in Ammonium Phenyl Acetate Research

Quantum Chemical Calculations for Reaction Pathway Exploration (e.g., Density Functional Theory, MP2 methods)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of reaction mechanisms. For the formation of ammonium (B1175870) phenylacetate (B1230308) via the aminolysis of phenyl acetate (B1210297), methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been instrumental in mapping out the potential energy surfaces and identifying the most probable reaction pathways.

Research employing DFT methods, such as the B3LYP functional with basis sets like 6-31+G(d,p), has been used to investigate the aminolysis of phenyl acetate with ammonia (B1221849). escholarship.orgresearchgate.net These studies typically consider two primary mechanistic routes: a concerted pathway and a stepwise pathway. In the concerted mechanism, the nucleophilic attack by ammonia, proton transfer, and the departure of the phenoxide leaving group occur in a single, synchronous step. The stepwise mechanism, on the other hand, involves the formation of one or more tetrahedral intermediates.

Computational studies have revealed that the reaction can proceed through a neutral stepwise mechanism, with the initial nucleophilic attack being the rate-determining step. escholarship.org The transition state associated with this initial attack (TS1) is generally found to be higher in energy than the transition state for the subsequent elimination of the leaving group (TS2). escholarship.org This is attributed to the relative stability of the phenoxide leaving group. escholarship.org Furthermore, the possibility of general base catalysis, where a second molecule of ammonia facilitates the reaction, has also been explored, with findings suggesting that this catalyzed pathway is often more favorable. escholarship.orgnih.gov

To enhance the accuracy of energy calculations, single-point computations using higher-level theories like MP2 are often performed on the DFT-optimized geometries. nih.govresearchgate.net For instance, MP2/6-311++G(d,p) calculations can provide more refined energy predictions for the stationary points along the reaction coordinate. nih.gov These combined theoretical approaches have been crucial in rationalizing the reactivity of different phenyl acetate derivatives and understanding the influence of substituents on the reaction barriers. researchgate.netmdpi.com

The table below summarizes representative theoretical approaches and findings from studies on the aminolysis of phenyl acetate, the reaction that forms ammonium phenylacetate.

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | Investigated concerted vs. neutral stepwise mechanisms for the reaction of phenyl acetate with ammonia. The general base-catalysed neutral stepwise mechanism was found to be the most favorable. | escholarship.org |

| DFT (B3LYP) | 6-31+G(d,p) | Predicted barrier heights for the rate-determining stage of aminolysis for a series of phenyl acetate derivatives, examining the quality of different theoretical reactivity predictors. | researchgate.net |

| DFT (B3LYP) and MP2 | 6-31+G(d,p) and 6-311++G(d,p) | Studied the mechanism and substituent effects in the gas phase for the aminolysis of p-substituted phenyl acetates with dimeric ammonia, using MP2 for more precise energy predictions. | nih.govmdpi.com |

| MP2/RHF | 6-31+G** | Located stationary points on the potential energy surface, identifying a two-transition-state process for acyl-serine formation with the first transition state having the highest relative energy. | researchgate.net |

Molecular Dynamics Simulations of Host-Guest Systems

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic interactions between molecules over time. In the context of ammonium phenylacetate, MD simulations are particularly useful for studying its behavior within host-guest systems. In these systems, a host molecule, often a macrocycle like a cyclodextrin, encapsulates a guest molecule, which could be the ammonium ion, the phenylacetate ion, or the ion pair. These simulations provide detailed information on the stability, conformation, and thermodynamics of the resulting inclusion complexes. nih.govnih.gov

While direct MD simulation studies on the complete ammonium phenylacetate salt as a guest are not extensively documented, research on its constituent ions provides significant insights. For instance, MD simulations have been used to study the inclusion of the phenylacetate moiety within the hydrophobic cavity of β-cyclodextrin. nih.gov These simulations can reveal the preferred orientation of the guest within the host and quantify the energetic contributions, such as van der Waals and electrostatic interactions, that stabilize the complex.

Similarly, the interaction of the ammonium ion (NH₄⁺) with host molecules has been a subject of computational studies. mdpi.comscienceatlantic.ca MD simulations, often in explicit solvent, can elucidate how the ammonium ion is positioned within the host and how it interacts with the host's functional groups and the surrounding solvent molecules. mdpi.comnih.gov The combination of these studies allows for a composite understanding of how ammonium phenylacetate would behave in a host-guest system, with the phenylacetate anion likely driven into the hydrophobic cavity of a host like cyclodextrin, while the ammonium cation interacts with the hydrophilic exterior or portals of the host.

The table below presents examples of MD simulation studies on components related to ammonium phenylacetate in host-guest systems.

| Host Molecule | Guest Molecule/Moiety | Simulation Focus | Key Findings | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Phenylacetate moiety (part of a larger molecule) | Inclusion complex stability and orientation | The phenylacetate group is included within the hydrophobic cavity of the β-cyclodextrin host. | nih.gov |

| α-, β-, γ-Cyclodextrins | Ammonium ion (NH₄⁺) | Stability and stoichiometry of inclusion complexes | β-Cyclodextrin was found to form more stable complexes with the ammonium ion compared to α- and γ-cyclodextrins. | mdpi.com |

| α- and β-Cyclodextrin | Guests with ammonium functional groups | Binding thermodynamics | Calculated binding free energies for a series of host-guest complexes, providing benchmarks for force field performance. | scienceatlantic.ca |

| β-Cyclodextrin | Amino acids (zwitterionic form) | Chiral discrimination and complex configuration | The greatest contribution to the interaction energy comes from the van der Waals term, while chiral discrimination is mainly due to electrostatic contributions. | nih.gov |

Development and Application of Continuum Solvation Models in Mechanistic Studies

The solvent environment can profoundly influence reaction rates and mechanisms. Continuum solvation models are a computationally efficient way to incorporate the effects of a solvent in quantum chemical calculations. escholarship.orgmdpi.com These models represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are widely used in conjunction with DFT calculations to study reactions in solution. escholarship.orgmdpi.comrsc.org

The development of more sophisticated models, such as the SMD (Solvation Model based on Density) model, incorporates additional terms to account for cavitation, dispersion, and other short-range solvent effects, offering improved accuracy in the prediction of solvation free energies. acs.org Furthermore, hybrid or cluster-continuum models, which combine one or more explicit solvent molecules with a continuum model, are employed to capture specific solute-solvent interactions, such as hydrogen bonding, which are critical in many reactions. acs.org These advanced models provide a more nuanced picture of the solvent's role in the mechanism of ammonium phenylacetate formation. escholarship.orgmdpi.com

The following table highlights the application of various solvation models in the study of reactions relevant to ammonium phenylacetate.

| Solvation Model | Reaction Studied | Solvent(s) | Key Findings | Reference |

|---|---|---|---|---|

| Polarizable Continuum Model (PCM) | Aminolysis of phenyl acetate | Water, Ethanol (B145695), Acetonitrile | The inclusion of solvent effects did not alter the conclusion from the gas-phase study that the concerted mechanism is more favorable, but it did reduce the activation barrier. | mdpi.com |

| Polarizable Continuum Model (CPCM) | Aminolysis of phenyl formate (B1220265) | Water, Ethanol, Acetonitrile | The neutral concerted pathway was found to be the most favorable in both the gas phase and in solution. The reduction in activation energy was more significant for the concerted path. | escholarship.orgmdpi.com |

| Self-Consistent Continuum Solvation (SCCS) | General solvation energies | Various | Reformulated an existing model to improve numerical stability and applicability, providing a compact fit for computational and experimental solvation data. | scienceatlantic.ca |

| SMD Model / Cluster-Continuum | Aqueous solvation of ions | Water | Highlighted the large errors that can arise from pure continuum models for small ions and the improvement gained by including at least one explicit solvent molecule. | acs.org |

Emerging Frontiers and Prospective Research Avenues

Development of Novel Synthetic Routes and Catalytic Systems Involving Ammonium (B1175870) Phenyl Acetate (B1210297)

The synthesis of phenylacetate (B1230308) derivatives has traditionally relied on methods such as the hydrolysis of phenylacetonitrile, which itself is often derived from benzyl (B1604629) chloride. chembk.com One historical method for producing related amides involves heating the ammonium salt of phenylacetic acid directly to form phenylacetamide. orgsyn.org However, the frontier of chemical synthesis is pushing towards more efficient, selective, and sustainable methods through the development of advanced catalytic systems.

Research into novel synthetic pathways is actively exploring direct carbonylation of aromatic hydrocarbons and the use of phase-transfer catalysis to improve reaction conditions and yields. acs.org Palladium-based catalysts, in particular, have shown promise in the direct carbonylation of aromatics like toluene (B28343) in the presence of co-catalysts such as alkali nitrates. These systems facilitate the oxidation and carbonylation steps to form phenylacetate derivatives. Another innovative approach involves the use of cobalt carbonyl catalysts in a diphase system. This method allows for the carbonylation of benzyl halides under atmospheric pressure and at moderate temperatures (20°C to 70°C), utilizing a quaternary alkyl-ammonium salt as a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. google.com

These emerging catalytic strategies represent a significant step forward, offering potential for milder reaction conditions, improved atom economy, and the ability to recycle catalysts, thereby reducing the environmental footprint of phenylacetate synthesis.

Table 1: Examples of Catalytic Systems in Phenylacetate Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst System | Reactants | Key Conditions | Product/Yield | Reference |

|---|---|---|---|---|

| Palladium acetate + KNO₃ on silica | Benzene (B151609) | 100°C, 16h | Phenyl acetate (380% yield based on Pd) | |

| Cobalt hydrocarbonyl salt + Quaternary alkyl-ammonium salt | Benzyl halide, Carbon monoxide | 20-70°C, Atmospheric pressure | Alkaline salts of phenylacetic acid | google.com |

Integration of Ammonium Phenyl Acetate Chemistry into Advanced Materials Science

The unique structural and chemical properties of ammonium phenylacetate and its derivatives are paving the way for their integration into advanced materials. The interaction between the ammonium cation and the phenylacetate anion can be exploited to create ordered supramolecular structures. For instance, the crystal structure of benzylammonium phenylacetate demonstrates the formation of distinct hydrophilic and hydrophobic layers through hydrogen bonding and aromatic stacking. iucr.org This self-assembly behavior is fundamental to crystal engineering and could be harnessed to design novel functional materials with tailored optical, electronic, or adsorptive properties.

Furthermore, the chemistry of phenylacetate is being explored in the development of functional polymers and sensors. A notable application involves the creation of chitosan (B1678972) quaternary ammonium salts, where the ammonium group is part of the material's structure. biosynth.com These modified biopolymers exhibit promising antimicrobial properties. biosynth.com Another prospective avenue is in sensor technology; the reactivity of phenyl acetate with water vapor has been noted as a potential mechanism for an optical sensor. biosynth.com This suggests that materials incorporating the phenylacetate moiety could be designed to detect specific analytes through changes in their optical properties.

Next-Generation Analytical Techniques for Trace Analysis of Related Species

As the applications of ammonium phenylacetate expand, particularly in pharmacology and biochemistry, the need for sensitive and precise analytical methods for its detection and quantification becomes paramount. Phenylacetate is an endogenous metabolite, and its levels in biofluids can be indicative of certain metabolic states or diseases. medchemexpress.comatamanchemicals.com

Currently, a robust method for the simultaneous analysis of sodium phenylacetate and sodium benzoate (B1203000) in pharmaceutical formulations is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). manipal.edu This technique provides reliable separation and quantification, essential for quality control. manipal.edu

Table 2: RP-HPLC Method for Simultaneous Analysis of Sodium Benzoate and Sodium Phenylacetate This table is interactive. Click on the headers to sort the data.

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18 | manipal.edu |

| Mobile Phase | Methanol (B129727) and Potassium Dihydrogen Orthophosphate (0.05M) buffer (60:40 v/v) with triethylamine | manipal.edu |

| pH | 5.5 (adjusted with orthophosphoric acid) | manipal.edu |

| Flow Rate | 1.0 mL/min | manipal.edu |

| Detection Wavelength | 260 nm | manipal.edu |

| Retention Time (Sodium Phenylacetate) | 5.247 ± 0.0354 min | manipal.edu |

Looking forward, next-generation analytical techniques are focused on achieving even lower detection limits and enabling real-time or in-vivo monitoring. The use of advanced mass spectrometry, such as LC-MS/MS, is a logical progression for trace analysis in complex biological matrices. Moreover, highly sophisticated techniques like hyperpolarized 13C magnetic resonance spectroscopy are being proposed to non-invasively assess liver glutamine metabolism in vivo, a pathway directly influenced by phenylacetate. nih.gov The development of specialized biosensors could also provide rapid, point-of-care analysis of phenylacetate and its metabolites.

Unveiling Further Biochemical Roles and Mechanistic Implications at a Molecular Level

The primary biochemical role of phenylacetate is its function as an ammonia (B1221849) scavenger. nih.gov In individuals with urea (B33335) cycle disorders or hepatic encephalopathy, where ammonia accumulates to toxic levels, phenylacetate provides an alternative pathway for nitrogen excretion. nih.govfda.gov At a molecular level, it conjugates with glutamine to form phenylacetylglutamine, which is then readily excreted by the kidneys. fda.govnih.gov Each mole of phenylacetate effectively removes two moles of nitrogen, making it a vital therapeutic agent. fda.gov

Emerging research continues to unveil more nuanced biochemical roles. The combination of L-ornithine and phenylacetate (as L-ornithine phenylacetate) demonstrates a synergistic effect; L-ornithine stimulates the synthesis of glutamine from ammonia in muscle tissue, which is then targeted by phenylacetate for excretion. nih.govnih.gov This dual action enhances ammonia detoxification. nih.gov

Most recently, a significant discovery has been the identification of a novel ammonia-lowering pathway. physiology.org Studies in animal models of acute liver failure have shown that phenylacetate also conjugates with glycine, another ammoniagenic amino acid, to form phenylacetylglycine. physiology.org This product is then excreted, providing an additional, previously unrecognized route for nitrogen disposal. physiology.org This finding is crucial because it was observed that the reduction in ammonia did not stoichiometrically correlate solely with the excretion of phenylacetylglutamine, pointing to this important secondary pathway. physiology.org Unraveling these interconnected metabolic pathways at the molecular level is a key frontier, promising to refine therapeutic strategies and deepen our understanding of amino acid and nitrogen metabolism in health and disease.

Q & A

Q. What analytical methods are recommended to assess the purity of phenyl acetate derivatives in synthetic chemistry?

To evaluate purity, gas chromatography (GC) with a minimum purity threshold of 98% is standard for phenyl acetate derivatives, as validated by retention time and peak analysis . Structural confirmation requires complementary techniques:

Q. How should researchers reconcile conflicting safety guidelines for handling phenyl acetate derivatives?

Discrepancies in safety protocols arise from differing regulatory contexts:

- Basic handling : Some guidelines state no special precautions are needed under normal use .

- Contradictions : Eye irritation risks (GHS05 classification) require protective goggles and immediate rinsing .

- Methodological resolution : Conduct a risk assessment based on application-specific exposure (e.g., concentration, duration) and adhere to stricter protocols when ambiguity exists .

Q. What storage conditions optimize phenyl acetate stability in long-term studies?

Conflicting evidence exists:

- Standard storage : No special requirements for short-term use under ambient conditions .

- Long-term stability : Freezing (-20°C) is advised for bioactive derivatives to prevent hydrolysis or degradation, particularly in metabolic studies .

- Recommendation : Validate stability via accelerated aging tests (e.g., 40°C/75% RH for 6 months) if storage guidelines are unclear .

Advanced Research Questions

Q. How are radiolabeled phenyl acetate derivatives synthesized and applied in metabolic pathway tracing?

[14C]-Phenyl acetate serves as a radiotracer for studying endogenous metabolite dynamics:

Q. What structural modifications enhance phenyl acetate’s bioactivity or stability?

Recent studies highlight fluorine and trifluoromethoxy substitutions:

- Fluorine-substituted derivatives : Table 4 in shows enhanced pharmacokinetic profiles (e.g., shorter recovery times in neurological assays).

- [4-(Trifluoromethoxy)phenyl]methyl acetate : Improved metabolic resistance due to electron-withdrawing groups, validated via in vitro CYP450 assays .

- Methodological tip : Use DFT calculations to predict substituent effects on ester bond stability before synthesis .

Q. How can researchers address ecological toxicity concerns for phenyl acetate derivatives?

Despite limited ecotoxicological

- Aquatic toxicity : Benzyl phenyl acetate exhibits chronic toxicity to aquatic life (EC₅₀: 1–10 mg/L), necessitating biodegradability testing .

- Mitigation strategies :

- Incorporate QSAR models to predict toxicity of novel derivatives .

- Use green chemistry principles (e.g., enzymatic catalysis) to reduce hazardous byproducts .

Q. What methodologies resolve contradictions in phenyl acetate’s role as an endogenous metabolite?

Conflicting reports on its antitumor activity require:

- Dose-response studies : Low concentrations may promote cell proliferation, while higher doses induce apoptosis, as seen in colorectal cancer models .

- Pathway analysis : Combine metabolomics (e.g., LC-HRMS) with siRNA silencing of acyl-CoA synthetases to elucidate mechanistic roles .

Data Contradiction Analysis

Q. Key conflicts and resolution strategies :

- Storage stability : Cross-reference application context (e.g., analytical vs. bioactive use) to choose between ambient or frozen storage.

- Safety protocols : Prioritize GHS classifications over general guidelines when handling concentrated solutions.

- Ecological impact : Default to precautionary measures (e.g., waste neutralization) if toxicity data are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.